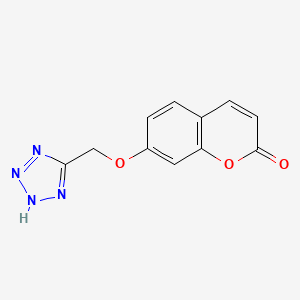

7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Descripción general

Descripción

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and are used in various fields such as medicinal chemistry, pharmacology, and material science . Chromenones, on the other hand, are oxygen-containing heterocycles and are known for their diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of “7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” would depend on its specific structure and the nature of its substituents. Tetrazoles are generally stable and have high melting points due to their aromaticity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study by Hatzade et al. (2008) describes the synthesis of various 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, starting from 7Hydoxy-3-formyl chromen-4H-one. The synthesized compounds were evaluated for their antimicrobial and antioxidant activities, indicating potential biological applications of chromenone derivatives, including those similar to 7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).

Antioxidant Activity Studies

Basappa et al. (2021) reported the synthesis and characterization of new coumarin tethered 1,3,4-oxadiazole analogues, including substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones. The compounds demonstrated notable antioxidant properties, suggesting potential research applications of this compound in studying antioxidant mechanisms (Basappa, Penubolu, Achutha, & Kariyappa, 2021).

G Protein-Coupled Receptor-35 Agonists

Wei et al. (2017) identified a family of 2H-chromen-2-one derivatives as agonists for G protein-coupled receptor-35 (GPR35), utilizing dynamic mass redistribution assays. Compounds with 1H-tetrazol-5-yl in the 3-substituted position, similar to the core structure of this compound, showed higher potency, indicating a potential area of research application for such compounds in studying GPR35-related pathways (Wei, Wang, Zhang, Wang, Zhao, Li, Hou, Qu, Shi, Liang, & Fang, 2017).

Eco-Friendly Synthesis Approaches

Esmaeilpour et al. (2015) developed an efficient and environmentally friendly procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, including a one-pot three-component reaction involving aldehydes, malononitrile, and dimedone or hydroxycoumarin. This study highlights the potential for green chemistry approaches in synthesizing chromenone derivatives like this compound (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Mecanismo De Acción

Target of Action

Tetrazole derivatives, which include this compound, are known to have a wide range of medicinal activity and potential role in biosciences . They interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound may interact with its targets in a similar manner, leading to various biological effects.

Biochemical Pathways

Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . This suggests that the compound may affect multiple biochemical pathways, leading to these diverse biological effects.

Pharmacokinetics

Tetrazoles are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Given the wide range of biological effects exhibited by tetrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

The stability of tetrazoles to biological degradation suggests that they may be resistant to various environmental factors.

Direcciones Futuras

Propiedades

IUPAC Name |

7-(2H-tetrazol-5-ylmethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c16-11-4-2-7-1-3-8(5-9(7)18-11)17-6-10-12-14-15-13-10/h1-5H,6H2,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRZSDDRXAYUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)

![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)

![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)

![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)

![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)

![2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4615011.png)

![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)

![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)

![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)

![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)